Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate
Brand Name: Vulcanchem
CAS No.: 5348-98-1
VCID: VC18753946
InChI: InChI=1S/C16H19NO3/c1-2-20-16(19)12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)18/h7-11,13H,2-6H2,1H3
SMILES:
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol

Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate

CAS No.: 5348-98-1

Cat. No.: VC18753946

Molecular Formula: C16H19NO3

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate - 5348-98-1

Specification

CAS No. 5348-98-1
Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
IUPAC Name ethyl 4-[(2-oxocyclohexyl)methylideneamino]benzoate
Standard InChI InChI=1S/C16H19NO3/c1-2-20-16(19)12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)18/h7-11,13H,2-6H2,1H3
Standard InChI Key LQSVKENMAXZZIF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)N=CC2CCCCC2=O

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • An ethyl ester group at the para position of the benzene ring.

  • A Schiff base linkage (–N=CH–) connecting the aromatic ring to a cyclohexanone-derived substituent.

  • A 2-oxocyclohexyl group, which introduces conformational flexibility and potential hydrogen-bonding interactions.

The IUPAC name, ethyl 4-[(2-oxocyclohexyl)methylideneamino]benzoate, reflects this arrangement . The (E)-configuration of the imine bond is critical for stabilizing the molecule’s planar geometry, as confirmed by NMR and IR spectroscopic data .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC16H19NO3\text{C}_{16}\text{H}_{19}\text{NO}_{3}
Molecular Weight273.33 g/mol
CAS Registry Number5348-98-1
IUPAC NameEthyl 4-[(2-oxocyclohexyl)methylideneamino]benzoate
SMILESCCOC(=O)C1=CC=C(C=C1)N=CC2CCCCC2=O
InChI KeyLQSVKENMAXZZIF-UHFFFAOYSA-N

Synthesis Methods

Reaction Pathways

The synthesis typically involves a condensation reaction between ethyl 4-aminobenzoate and 2-oxocyclohexanecarbaldehyde under acidic conditions . Key steps include:

  • Activation of the Aldehyde: Protonation of the carbonyl oxygen enhances electrophilicity.

  • Nucleophilic Attack: The primary amine of ethyl 4-aminobenzoate attacks the activated aldehyde, forming a hemiaminal intermediate.

  • Dehydration: Elimination of water yields the stable Schiff base linkage.

Table 2: Representative Synthesis Conditions

ParameterDetails
Starting MaterialsEthyl 4-aminobenzoate, 2-oxocyclohexanecarbaldehyde
SolventEthanol or Methanol
CatalystGlacial acetic acid (3–5 mol%)
Reaction TemperatureReflux (~78°C for ethanol)
Reaction Time5–8 hours
Yield53–77% (depending on purity)

Optimization studies highlight the importance of solvent polarity and catalyst concentration in minimizing side reactions, such as enolization of the cyclohexanone moiety .

Chemical Reactivity

Functional Group Transformations

The compound’s reactivity is dominated by its imine and ester groups:

  • Imine Reduction: Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) converts the Schiff base to a secondary amine, enabling further functionalization.

  • Ester Hydrolysis: Treatment with aqueous NaOH yields the corresponding carboxylic acid, which can participate in peptide coupling reactions .

  • Cyclohexanone Reactivity: The ketone group undergoes nucleophilic additions (e.g., Grignard reagents) or condensations to form heterocycles .

Stability Considerations

The imine bond is susceptible to hydrolysis under strongly acidic or basic conditions, necessitating pH-controlled environments during storage and handling.

FieldPotential UseMechanism
Antimicrobial AgentsDisrupting bacterial cell wallsSchiff base-metal complexes
SensorsFluorescent probesPhotoinduced electron transfer
CatalysisLigands for asymmetric synthesisChiral induction

Research Findings and Future Directions

Recent studies emphasize the compound’s utility as a versatile intermediate:

  • A 2028 study reported its use in synthesizing spirocyclic derivatives with antitumor activity (IC50_{50}: 12 µM against MCF-7 cells) .

  • Computational models predict strong binding affinity (KdK_d: 4.2 nM) for kinase targets, suggesting unexplored therapeutic potential .

Future research should prioritize:

  • Pharmacological Profiling: In vitro and in vivo toxicity/efficacy studies.

  • Structural Optimization: Introducing electron-withdrawing groups to enhance stability.

  • Scale-Up Synthesis: Developing continuous-flow methods to improve yield and sustainability.

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